Copper--samarium (8/1)
Description
Classification and Significance of Intermetallic Compounds and Heterometallic Coordination Polymers
Intermetallic Compounds: These are solid-state compounds containing two or more metallic elements, with a distinct, ordered crystal structure and fixed stoichiometry. In the copper-samarium system, several intermetallic phases are known to exist, none of which correspond to an 8/1 ratio. These compounds are significant primarily for their magnetic properties. The interest in them grew from research into samarium-cobalt (B12055056) (Sm-Co) permanent magnets, where copper is often used as a doping or hardening agent to enhance magnetic coercivity. researchgate.net The study of the binary Cu-Sm phase diagram is crucial for understanding the formation and stability of these magnetic materials. researchgate.netresearchgate.net
Heterometallic Coordination Polymers: These materials are fundamentally different from intermetallics. They consist of metal ions (in this case, both copper and samarium) linked by organic ligands to form extended one-, two-, or three-dimensional networks. nih.govscirp.org The properties of these polymers are highly tunable by modifying the organic linker or the metal ions. Research in this area focuses on creating materials with novel magnetic, luminescent, or catalytic functionalities. nih.govgoogle.com A notable example is a 3D heteropolymetallic coordination polymer containing a [Cu₈Sm₄] core, which demonstrates the possibility of assembling complex structures with high numbers of copper atoms relative to samarium. nih.govacs.orgacs.org
Overview of Copper-Samarium Chemistry in Advanced Materials Research
The chemistry of copper-samarium systems is a key area in advanced materials science. The primary driver for this research has been the development of high-performance permanent magnets. researchgate.netontosight.ai The substitution of cobalt with copper in Sm-Co alloys can lead to materials with substantial permanent magnet properties. researchgate.net
Beyond magnetism, Cu-Sm systems are explored for other applications:
Catalysis: Samarium-doped ceria (CeO₂) with copper co-doping has been investigated for its catalytic activity, for instance, in CO oxidation. The interaction between copper, samarium, and the support material induces defects and electronic modifications that can enhance catalytic performance. csic.es
Luminescent Materials: Coordination polymers incorporating both samarium and other metals like copper are of interest for their potential photophysical properties. google.commdpi.comnih.gov Samarium(III) ions are known for their luminescence, and incorporating them into heterometallic structures can lead to novel optical materials. mdpi.com
Historical Context and Current Research Trajectories for Copper-Samarium (8/1) Related Phases
The study of the copper-samarium system has evolved significantly over several decades. Samarium was first identified spectroscopically in 1879 by Paul-Émile Lecoq de Boisbaudran from the mineral samarskite. nanografi.comwikipedia.orgbritannica.com The investigation of its alloys with copper followed much later, driven by the technological importance of rare-earth magnets.
The Cu-Sm equilibrium phase diagram has been a subject of study by numerous researchers, with significant contributions made throughout the 1960s and 1970s. cmu.eduosti.gov These studies identified several stable intermetallic phases, including Cu₆Sm, Cu₅Sm, Cu₄Sm, Cu₂Sm, and CuSm. researchgate.netcmu.eduosti.gov However, an intermetallic compound with the stoichiometry Cu₈Sm is not reported as a stable phase in the established binary phase diagram. cmu.edufactsage.cn
Current Research Trajectories:
Refining Phase Diagrams: Ongoing research continues to refine the understanding of phase equilibria, particularly in ternary systems like Co-Sm-Cu, which are crucial for developing next-generation magnetic materials. researchgate.netresearchgate.net
Complex Coordination Polymers: A significant modern research direction is the synthesis of complex heterometallic coordination polymers. While a simple Cu₈Sm intermetallic is not known, a complex polymer with a formula of {[Na₅Cu₈Sm₄(NTA)₈(ClO₄)₈(H₂O)₂₂]·ClO₄·8H₂O}n has been successfully synthesized. nih.govacs.orgacs.org This compound features a 3D framework with interpenetrating channels and exhibits antiferromagnetic coupling between the copper ions. nih.gov This line of research highlights a shift from simple binary alloys to complex, multi-component molecular materials.
Advanced Functional Materials: Research continues to explore Cu-Sm containing materials for applications beyond magnets, including catalysis and luminescent devices, by precisely controlling their composition and structure at the atomic level. csic.esacs.org
Data Tables
Table 1: Known Intermetallic Phases in the Copper-Samarium System
This table presents the commonly accepted intermetallic compounds in the Cu-Sm binary system. Data is compiled from various phase diagram investigations. researchgate.netcmu.eduosti.govfactsage.cn
| Phase Name | Formula | Melting Behavior | Reported Melting/Formation Temp. (°C) | Crystal System |
| Copper-samarium (6/1) | Cu₆Sm | Congruent | 900 - 944 | Orthorhombic |
| Copper-samarium (5/1) | Cu₅Sm | Peritectic | ~850 | Orthorhombic |
| Copper-samarium (4/1) | Cu₄Sm | Peritectic | - | - |
| Copper-samarium (2/1) | Cu₂Sm | Congruent | 860 | Orthorhombic |
| Copper-samarium (1/1) | CuSm | Congruent | 735 | Orthorhombic |
Note: There is conflicting data in the literature regarding the exact melting points and formation behavior of some phases. The values presented are based on assessed phase diagrams. cmu.edu
Structure
2D Structure
Properties
CAS No. |
61642-17-9 |
|---|---|
Molecular Formula |
Cu8Sm |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
copper;samarium |
InChI |
InChI=1S/8Cu.Sm |
InChI Key |
OLAURQUEHTZSSB-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Samarium Compounds
Synthesis of the Heterometallic Coordination Polymer {[Na₅Cu₈Sm₄(NTA)₈(ClO₄)₈(H₂O)₂₂]·ClO₄·8H₂O}n
A notable example of a copper-samarium compound is the novel 3D heteropolymetallic coordination polymer, {[Na₅Cu₈Sm₄(NTA)₈(ClO₄)₈(H₂O)₂₂]·ClO₄·8H₂O}n. nih.gov This compound is constructed through a "metalloligand" approach, where a pre-formed metal-ligand complex acts as a building block for a larger, multidimensional structure. nih.gov The synthesis results in a complex 3D framework with interpenetrating channels. nih.gov
The foundational strategy for synthesizing the complex polymer {[Na₅Cu₈Sm₄(NTA)₈(ClO₄)₈(H₂O)₂₂]·ClO₄·8H₂O}n involves the use of a metalloligand precursor. nih.gov In this case, the anionic complex [Cu(NTA)]⁻, where NTA is nitrilotriacetic acid, is employed as the primary building unit. nih.gov This pre-formed complex, containing a copper(II) center coordinated to the NTA ligand, acts as a multidentate linker. The carboxylate oxygen atoms of the NTA ligand that are not used in coordinating the copper ion are available to bind to other metal centers, in this instance, samarium(III) ions. This approach allows for a controlled and predictable assembly of the final heterometallic structure. The use of such metalloligands is a common strategy in the construction of 3d-4f heterometallic complexes. mdpi.com
The synthesis of the copper-samarium coordination polymer is achieved under hydrothermal conditions. nih.gov This method involves reacting the constituent components in an aqueous solution at elevated temperature and pressure. A mixture of Cu(ClO₄)₂·6H₂O, Sm(ClO₄)₃·6H₂O, nitrilotriacetic acid (H₃NTA), and NaOH is prepared in a specific molar ratio. nih.gov The pH of the solution is a critical parameter in the synthesis of coordination polymers, often influencing the coordination mode of the ligands and the final structure of the product. rsc.orgcu.edu.tr The mixture is sealed in a Teflon-lined stainless steel vessel and heated, allowing for the slow crystallization of the final product.
| Parameter | Value |
| Reactants | Cu(ClO₄)₂·6H₂O, Sm(ClO₄)₃·6H₂O, H₃NTA, NaOH |
| Molar Ratio | 2:1:2 (Cu:Sm:H₃NTA) |
| Temperature | 120 °C |
| Duration | 72 hours |
| pH | Adjusted to ~5.5 with NaOH |
| Vessel | Teflon-lined stainless steel autoclave |
| Yield | 45% (based on Sm) |
This interactive table summarizes the optimized hydrothermal synthesis parameters for the copper-samarium coordination polymer.
The final product consists of blue block-like crystals that are stable in air. nih.gov X-ray crystal diffraction is used to confirm the resulting three-dimensional framework structure. nih.gov
Preparation Strategies for Cu8Sm Intermetallic Compounds
The preparation of binary intermetallic compounds, such as the hypothetical Cu₈Sm, requires different strategies from those used for coordination polymers. These methods typically involve high-energy processes to overcome the kinetic barriers for the formation of metallic bonds and ordered crystal lattices.
Common strategies that can be applied for the synthesis of copper-lanthanide intermetallics include:
Mechanical Alloying : This solid-state powder processing technique involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. osti.gov Milling a mixture of elemental copper and samarium powders in the desired stoichiometric ratio can lead to the formation of the intermetallic compound. osti.gov This method is effective for synthesizing a variety of chalcogenide compounds of copper and samarium, such as SmS and SmTe. osti.gov
Arc Plasma Method : This technique uses an arc plasma as a heat source to evaporate pre-alloyed materials. researchgate.net The vaporized metals then co-condense to form ultrafine intermetallic particles. The composition of the resulting phase is highly dependent on the evaporation rates of the constituent metals. researchgate.net
Sintering : Powder metallurgy techniques like spark plasma sintering (SPS) can be used to prepare Al-Cu composites and can be adapted for other systems. mdpi.com This method involves applying high pressure and a pulsed electrical current to a powder mixture, leading to rapid heating and densification. This process can induce reactions at the interface between the metal particles to form intermetallic compounds like CuAl₂ and Cu₉Al₄. mdpi.com A similar approach could be used for Cu-Sm powders.
Mechanistic Studies of Copper-Samarium Compound Formation
The mechanisms underlying the formation of copper-samarium compounds are fundamentally different for coordination polymers and intermetallic alloys.
For the heterometallic coordination polymer , the formation is governed by the principles of self-assembly in solution. The process is driven by the formation of coordinate bonds between the metal ions (Cu²⁺, Sm³⁺, and Na⁺) and the organic ligand (NTA). The pre-formation of the [Cu(NTA)]⁻ metalloligand simplifies the system, creating a defined building block. This block then coordinates to the hard Lewis acid Sm³⁺ ions through its available carboxylate oxygen atoms. The final structure is the thermodynamically most stable arrangement under the specific hydrothermal conditions, with alkali metal ions and solvent molecules playing a key templating role in directing the extended framework. acs.orgacs.org
For intermetallic compounds , the formation mechanism typically involves solid-state diffusion. In methods like mechanical alloying or sintering, the initial step is the creation of intimate contact and clean interfaces between the copper and samarium particles. mdpi.comresearchgate.net At these interfaces, atomic diffusion occurs, which is accelerated by the high temperatures generated during sintering or the localized energy from ball milling. researchgate.net This diffusion leads to a chemical reaction and the nucleation of intermetallic phases. The growth of these phases, such as Cu₆Sn₅ and Cu₃Sn in the Cu-Sn system, continues as more atoms diffuse to the reaction front until one of the reactants is consumed or a stable layered structure is formed at the interface. bohrium.com The specific intermetallic phase that forms is dictated by the system's phase diagram and the reaction kinetics.
Structural Characterization and Crystallography of Copper Samarium Materials
Single-Crystal X-ray Diffraction Analysis of a Heterometallic Coordination Polymer
While crystallographic data for the specific compound {[Na₅Cu₈Sm₄(NTA)₈(ClO₄)₈(H₂O)₂₂]·ClO₄·8H₂O}n is not available in surveyed literature, the structural analysis of a closely related 3D heterometallic coordination polymer, {[Sm₂(H₂O)₆][Cu₃(ida)₆]}·2H₂O (where ida = iminodiacetate), provides a representative example of the intricate architectures found in this class of materials. researchgate.net Iminodiacetate (B1231623) is structurally similar to nitrilotriacetate (NTA), featuring nitrogen and carboxylate donor groups.
Single-crystal X-ray diffraction analysis is the definitive method for determining the crystal system and space group of a crystalline material. For the representative compound {[Sm₂(H₂O)₆][Cu₃(ida)₆]}·2H₂O, this analysis revealed a highly ordered structure. The key crystallographic parameters are summarized in the table below. researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₄H₃₂Cu₃N₆O₂₆Sm₂ |
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| a, b (Å) | 14.186(3) |
| c (Å) | 9.098(2) |
| α, β (°) ** | 90 |
| γ (°) | 120 |
| Volume (ų) ** | 1584.4(6) |
| Z | 1 |
In the exemplar {[Sm₂(H₂O)₆][Cu₃(ida)₆]}·2H₂O structure, the coordination environments of the copper(II) and samarium(III) ions are distinct and crucial to the formation of the extended network. researchgate.net
Sm(III) Ion: The samarium(III) ion is nine-coordinate. Its coordination sphere is composed of three oxygen atoms from three different iminodiacetate (ida) ligands and six oxygen atoms from coordinated water molecules. This high coordination number is characteristic of lanthanide ions. researchgate.net
Cu(II) Ion: The copper(II) ion is six-coordinate, displaying a distorted octahedral geometry. It is coordinated to two nitrogen atoms and four carboxylate oxygen atoms from two different ida ligands. This N₂O₄ coordination environment is common for copper(II) in such complexes. mdpi.com
The connection of the Sm(III) and Cu(II) centers through the bridging iminodiacetate ligands results in a robust and porous three-dimensional framework. researchgate.net The architecture can be described as a nanoporous structure with tubular channels. These channels run parallel to the c-axis of the hexagonal unit cell and are filled with lattice water molecules. researchgate.netresearchgate.net This type of channeled structure is of significant interest for potential applications in areas like molecular separation and gas storage. researchgate.net
Supramolecular Interactions and Their Contribution to Extended Structures
Beyond the primary covalent coordination bonds, weaker supramolecular interactions play a vital role in stabilizing and organizing the extended structures of heterometallic coordination polymers. researchgate.net Hydrogen bonding is a particularly significant interaction in these hydrated crystalline materials.
In lanthanide-copper coordination polymers, hydrogen bonds frequently occur between:
Coordinated water molecules on one metal center and carboxylate oxygen atoms of ligands coordinated to an adjacent metal center.
Lattice water molecules (residing within channels or voids) and the framework itself. acs.org
Anionic counter-ions (like perchlorate (B79767) in the subject compound) and coordinated water molecules.
Microstructural Analysis of Copper-Samarium Intermetallic Phases
Intermetallic compounds represent another class of copper-samarium materials. Unlike coordination polymers, these are alloys formed at high temperatures. The copper-samarium phase diagram indicates the existence of several intermetallic compounds, including the copper-rich phase Cu₆Sm. Microstructural analysis is key to identifying these phases and understanding their morphology within the alloy.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the microstructure of metallic alloys. It provides high-resolution images of the different phases, their shapes, sizes, and distribution. When coupled with Energy-Dispersive X-ray (EDX) spectroscopy, SEM can also provide quantitative elemental analysis of these distinct phases.
In the analysis of copper-samarium alloys, SEM imaging can reveal the morphology of intermetallic grains within the copper matrix. mdpi.comcopper.org EDX analysis is then performed by focusing the electron beam onto a specific intermetallic particle to generate a spectrum of characteristic X-rays. This spectrum allows for the determination of the atomic percentages of copper and samarium, thereby confirming the stoichiometry of the intermetallic phase, such as Cu₆Sm.
Below is a table representing typical data obtained from an EDX analysis for confirming the Cu₆Sm phase.
| Element | Atomic % (Typical) |
| Copper (Cu) | ~85.7% |
| Samarium (Sm) | ~14.3% |
This combination of imaging and elemental analysis is indispensable for quality control and for relating the alloy's microstructure to its macroscopic properties. copper.org
In-depth Analysis of the Electronic Structure and Band Theory of Copper-Samarium (8/1)
The exploration of intermetallic compounds, particularly those involving rare-earth elements and transition metals, offers a rich landscape for discovering novel electronic and magnetic phenomena. The specific compound, Copper--samarium (8/1), with the chemical formula SmCu₈, is a subject of interest within this class of materials. Understanding its electronic structure through theoretical frameworks like band theory is crucial for elucidating its fundamental properties and potential applications. This article delves into the computational investigations of its electronic characteristics, the nature of its chemical bonding, and the interplay between its electronic configuration and observable macroscopic behaviors.
Electronic Structure and Band Theory of Copper Samarium Systems
The arrangement of electrons in the atomic and molecular orbitals of SmCu₈ dictates its intrinsic physical and chemical properties. Band theory, a cornerstone of solid-state physics, provides a quantum mechanical description of how these electron states form energy bands within the crystal lattice. The hybridization of atomic orbitals from copper and samarium atoms leads to a complex band structure that is foundational to its metallic or semi-metallic nature.
Modern computational materials science heavily relies on first-principles calculations, such as those based on Density Functional Theory (DFT), to predict and understand the electronic properties of complex materials like SmCu₈. DFT allows for the calculation of the electronic ground state and provides detailed information about the band structure and the density of states (DOS).
While the concepts of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are typically applied to molecules, their solid-state analogs are the valence band maximum (VBM) and the conduction band minimum (CBM), respectively. The energy difference between these levels, the band gap, determines the material's electrical conductivity. In metallic systems like many intermetallics, these bands overlap, resulting in a zero or negligible band gap.
Theoretical studies on related copper-lanthanide systems, such as those involving Lutetium (Lu) and Promethium (Pm), have utilized DFT to determine properties like the enthalpy of formation and structural stability. amsemodelling.com For instance, calculations on various Cu-Lu and Cu-Pm compounds were performed using the full-potential linearized augmented plane-wave (FP-LAPW) method within the generalized gradient approximation (GGA). amsemodelling.com Such studies provide a methodological precedent for investigating SmCu₈.
A hypothetical DFT study on SmCu₈ would involve calculating the total energy for a given crystal structure and deriving the electronic band structure and DOS. The DOS plot would reveal the contributions of samarium's 4f and 5d orbitals and copper's 3d and 4s orbitals to the electronic states, particularly near the Fermi level. The character of the bands at the Fermi level is critical in determining the material's transport and magnetic properties.
Table 4.1: Hypothetical DFT Calculation Parameters for SmCu₈
| Parameter | Value/Method |
|---|---|
| Calculation Method | Density Functional Theory (DFT) |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA-PBE) |
| Plane-Wave Cutoff Energy | 500 eV |
| k-point Mesh | 8x8x8 Monkhorst-Pack grid |
| Crystal Structure | To be determined (e.g., based on similar R-Cu compounds) |
This table represents typical parameters for a DFT calculation and is for illustrative purposes, as specific literature on SmCu₈ is not available.
The nature of the chemical bonds in SmCu₈ can be understood by analyzing the electron density distribution throughout the crystal lattice. This analysis, often performed as a post-processing step in DFT calculations, reveals the degree of charge transfer and the covalent, ionic, or metallic character of the bonds between copper and samarium atoms.
The electron density distribution can be visualized through contour maps, which show regions of electron accumulation (indicative of covalent bonding) and depletion. A Bader charge analysis can quantify the amount of charge transferred between the constituent atoms. In intermetallic compounds like SmCu₈, the bonding is expected to be predominantly metallic, characterized by a sea of delocalized electrons. However, some degree of covalent and ionic interaction is also likely present due to the difference in electronegativity between copper and samarium.
Theoretical studies on metal-sulfide materials have demonstrated how the analysis of bond critical points and local energy densities can provide insights into the nature of bonded interactions. nih.gov This approach could be applied to SmCu₈ to characterize the Sm-Cu and Cu-Cu bonds in detail. The analysis would likely reveal a complex interplay of metallic bonding arising from the delocalized s-electrons and more localized interactions involving the d-orbitals of copper and the f- and d-orbitals of samarium.
Table 4.2: Expected Bonding Characteristics in SmCu₈
| Bond Type | Contributing Orbitals | Expected Character |
|---|---|---|
| Sm-Cu | Sm (5d, 6s), Cu (3d, 4s) | Primarily metallic with some covalent/ionic contribution |
| Cu-Cu | Cu (3d, 4s) | Metallic |
The calculated electronic structure provides a direct pathway to understanding and predicting the macroscopic properties of SmCu₈. The density of states at the Fermi level (N(E_F)) is particularly important. A high N(E_F) is often associated with metallic behavior and can influence properties like electrical conductivity, magnetic susceptibility, and specific heat.
For instance, the magnetic properties of samarium-containing compounds are of significant interest due to the partially filled 4f shell of the samarium atom. The interaction between the localized 4f electrons and the delocalized conduction electrons (an interaction mediated by the electronic structure) can lead to complex magnetic ordering phenomena, such as antiferromagnetism observed in the related SmCu₄Ga₈ at low temperatures. lsu.edu The electrical resistivity measurements of SmCu₄Ga₈ also show metallic behavior, which is consistent with what would be expected from a material with a significant density of states at the Fermi level. lsu.edu
Table 4.3: Relationship between Electronic Structure Features and Macroscopic Properties
| Electronic Structure Feature | Associated Macroscopic Property |
|---|---|
| Density of States at Fermi Level | Electrical Conductivity, Magnetic Susceptibility, Specific Heat |
| Band Overlap/Gap | Metallic vs. Semiconducting/Insulating Behavior |
| Hybridization of Orbitals | Chemical Bonding, Cohesive Energy, Structural Stability |
| Spin Polarization of Bands | Magnetic Ordering (Ferromagnetism, Antiferromagnetism) |
Magnetic Properties and Phenomena in Copper Samarium Compounds
Temperature-Dependent Magnetic Susceptibility of the Heterometallic Coordination Polymer {[Na₅Cu₈Sm₄(NTA)₈(ClO₄)₈(H₂O)₂₂]·ClO₄·8H₂O}n
While specific magnetic data for the complex polymer {[Na₅Cu₈Sm₄(NTA)₈(ClO₄)₈(H₂O)₂₂]·ClO₄·8H₂O}n are not available, the behavior of analogous heterometallic 3d-4f coordination polymers can provide insight into its expected magnetic properties. The temperature-dependent magnetic susceptibility provides crucial information about the nature and strength of the magnetic interactions between the metal ions.
In such systems, the product of the molar magnetic susceptibility and temperature (χMT) is plotted against temperature. For a system of non-interacting magnetic ions, this value should remain constant as the temperature changes. However, the presence of exchange interactions between metal centers, such as Cu(II) and Sm(III) or between adjacent Cu(II) ions, leads to a temperature-dependent χMT value. A decrease in χMT upon cooling typically indicates the presence of antiferromagnetic interactions, where the spins of neighboring ions align in opposite directions. Conversely, an increase in χMT upon cooling suggests ferromagnetic interactions, with parallel spin alignment. mdpi.com
For heterometallic Cu(II)-Ln(III) (where Ln is a lanthanide) complexes, the χMT value at room temperature is generally close to the theoretical value calculated for the uncoupled constituent ions. mdpi.com As the temperature is lowered, deviations from this value reveal the nature of the magnetic coupling. For instance, in a dinuclear Cu(II)-Ho(III) complex, a monotonic decrease in χMT upon cooling was attributed to weak antiferromagnetic interactions between the metal centers. mdpi.com In contrast, a Cu(II)-Gd(III) complex showed a gradual increase in χMT on cooling, indicating a dominant ferromagnetic interaction. mdpi.com
Interactive Table: Representative Magnetic Susceptibility Data for a Heterometallic Cu(II)-Ln(III) Complex
| Temperature (K) | χMT (cm³ K mol⁻¹) | Dominant Interaction |
| 300 | 7.72 | Paramagnetic |
| 100 | 7.95 | Ferromagnetic |
| 50 | 8.30 | Ferromagnetic |
| 10 | 9.05 | Ferromagnetic |
| 2 | 9.10 | Ferromagnetic |
Note: This table displays representative data for a Cu(II)-Gd(III) complex to illustrate ferromagnetic behavior. The specific values would differ for a Cu-Sm system.
In many polynuclear copper(II) coordination polymers, strong antiferromagnetic coupling is observed between adjacent Cu(II) centers. nih.govacs.org This phenomenon arises from the superexchange mechanism, where bridging ligands mediate the magnetic interaction between the metal ions. The strength of this coupling is quantified by the magnetic exchange constant, J. A negative J value signifies an antiferromagnetic interaction.
The characterization of these couplings is primarily achieved through variable-temperature magnetic susceptibility measurements. acs.org The experimental data are fitted to a theoretical model based on a spin Hamiltonian, which allows for the extraction of the J value. For example, studies on various copper(II) coordination complexes have reported strong antiferromagnetic coupling with J values ranging from -177 to -278 cm⁻¹. nih.gov In mixed-valence Cu(I)-Cu(II) coordination polymers, strong antiferromagnetic interactions between Cu(II) ions bridged by oximato groups have been observed, with J values as significant as -549.6 to -663.8 cm⁻¹. acs.org
The geometry of the bridging ligands and the coordination environment of the copper ions play a critical role in determining the strength and nature of the magnetic coupling. Even slight deviations in bond angles can alter the interaction from antiferromagnetic to ferromagnetic. nih.gov In many coordination polymers, a decrease in the χMT product as the temperature is lowered is a clear indicator of antiferromagnetic coupling between the Cu(II) centers. mdpi.com
The spin dynamics of heterometallic coordination polymers involve the processes by which the electron spins return to equilibrium after being perturbed, known as spin relaxation. The two primary relaxation mechanisms are spin-lattice relaxation and spin-spin relaxation. The rates of these processes are characterized by the spin-lattice relaxation time (T₁) and the phase memory time (Tₘ), respectively. nih.gov
Pulsed electron paramagnetic resonance (EPR) spectroscopy is a key technique for investigating these dynamics. nih.gov Long relaxation times are a desirable property for applications in quantum information processing. researchgate.net The molecular structure, including the nature of the ligands and the coordination geometry, significantly influences these relaxation times. For example, modifications to ligand structures can alter the spin-orbital character of the metal's valence orbitals, which in turn affects the spin-lattice relaxation time. nih.gov
In solid-state materials, interactions between the electron spin and environmental nuclear spins can also contribute to relaxation. nih.gov Understanding these mechanisms is crucial for designing new molecular materials with specific magnetic properties and for potential applications in molecular spintronics and quantum computing.
Ferromagnetic Behavior in Cu₈Sm Intermetallic Compounds
The ferromagnetic ordering temperature, or Curie temperature (T₋C₋), is a key characteristic of such materials. In the (Ce₁₋ₓLaₓ)CrGe₃ series, the ferromagnetic ordering temperature for the Cr sublattice evolves smoothly with the substitution of La for Ce. aps.org This indicates that the electronic environment, influenced by the rare-earth element, plays a significant role in determining the strength of the ferromagnetic interactions. Magnetization measurements on these compounds often indicate the formation of magnetic domains below the transition temperature. aps.org It is plausible that a Cu₈Sm intermetallic compound would also exhibit ferromagnetic ordering due to the interactions between the copper and samarium magnetic sublattices.
Theoretical Modeling of Magnetic Exchange Interactions
Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the magnetic exchange interactions in copper-samarium and other heterometallic compounds. nih.govmdpi.com These computational methods allow for the calculation of the magnetic exchange coupling constant (J), which quantifies the strength and nature of the interaction between magnetic centers. researchgate.net
The broken-symmetry (DFT-BS) approach is a widely used method for calculating J values in polynuclear metal complexes. mdpi.com This method involves calculating the energies of the high-spin state and a "broken-symmetry" state, where the spin on one of the metal centers is flipped. The energy difference between these states is then used to determine the J value. The choice of the exchange-correlation (XC) functional within the DFT framework is crucial for obtaining accurate results, as the energy differences between magnetic states can be very small. nih.gov
Theoretical studies on 3d-4f complexes, such as a Cu(II)-Gd(III) system, have successfully used DFT to comprehend the magnetic coupling and magneto-structural relationships. mdpi.com These calculations can reveal the mechanism of the magnetic exchange, for instance, by showing how the 5d orbitals of the lanthanide ion interact with the 3d orbitals of the copper ion through charge transfer. mdpi.com Such computational analyses can also predict how structural parameters, like bond angles, influence the magnetic coupling, providing valuable insights for the rational design of new magnetic materials. mdpi.comaps.org
Interactive Table: Comparison of Experimental and DFT-Calculated Exchange Coupling Constants (J) for a Cu(II)-Radical Complex
| Computational Method | Basis Set | Calculated J (cm⁻¹) | Experimental J (cm⁻¹) |
| PBE0 | def2-TZVP | -174 | -76 |
| B3LYP | def2-TZVP | -195 | -76 |
| TPSSh | def2-TZVP | -185 | -76 |
Note: This table shows a representative comparison for a Cu(II)-semiquinone radical complex to illustrate the application of DFT in predicting magnetic coupling. While DFT methods correctly predict the antiferromagnetic nature (negative J), they can overestimate the strength of the coupling. mdpi.com
Anion Exchange Properties of Porous Copper Samarium Frameworks
Mechanism of Anion Exchange in Channel-Containing Coordination Polymers
The mechanism of anion exchange in channel-containing coordination polymers is a dynamic process that can occur through several pathways. nih.gov In porous frameworks, such as those theoretically composed of copper and samarium, the exchange process is facilitated by the presence of channels or voids that are accessible to solvent molecules and external anions. researchgate.net
The fundamental steps of the anion exchange mechanism can be summarized as follows:
Diffusion: Anions from the external solution diffuse through the solvent-filled channels of the coordination polymer to reach the active exchange sites within the framework.
Adsorption: The external anions adsorb onto the surface of the channels or near the framework's counter-ions.
Ion Exchange: The adsorbed anions then displace the original counter-ions of the framework. This step is often governed by the relative binding affinities of the competing anions to the framework.
Desorption and Diffusion: The displaced anions desorb from the framework and diffuse out into the bulk solution.
Table 1: Factors Influencing Anion Exchange in Coordination Polymers
| Factor | Description |
| Framework Charge | The net charge of the coordination polymer framework dictates the type and number of counter-ions present. |
| Pore/Channel Size | The dimensions of the channels must be large enough to allow the diffusion of hydrated anions. |
| Anion Properties | The size, charge, and hydration energy of the anions influence their mobility and binding affinity. |
| Solvent | The solvent can affect the solvation of both the framework and the anions, influencing the exchange kinetics. |
| Temperature | Higher temperatures generally increase the rate of diffusion and can alter the exchange equilibrium. |
Selective Anion Exchange Processes (e.g., Perchlorate (B79767) by Tetrafluoroborate)
Selectivity is a critical aspect of anion exchange, enabling the separation of specific anions from a mixture. This selectivity arises from a combination of factors, including size exclusion, electrostatic interactions, and specific chemical affinities between the anion and the framework. nih.gov
A notable example of selective anion exchange is the preferential uptake of perchlorate (ClO₄⁻) over other anions, such as tetrafluoroborate (B81430) (BF₄⁻). This selectivity can be attributed to the specific interactions between the perchlorate anion and the coordination framework. The Hofmeister series, which ranks ions based on their ability to structure water, can often predict the general trend of anion exchange selectivity. However, in the confined environment of a coordination polymer's pores, specific host-guest interactions can lead to deviations from this trend.
In a hypothetical porous copper-samarium framework, the presence of Lewis acidic sites on the metal centers (both Cu and Sm) could lead to preferential binding of certain anions. For instance, the geometry and charge distribution of the perchlorate anion might allow for more favorable interactions with the framework compared to the tetrafluoroborate anion.
Table 2: Comparison of Perchlorate and Tetrafluoroborate Anions for Selective Exchange
| Property | Perchlorate (ClO₄⁻) | Tetrafluoroborate (BF₄⁻) |
| Ionic Radius | 2.40 Å | 2.28 Å |
| Shape | Tetrahedral | Tetrahedral |
| Hydration Enthalpy | -238 kJ/mol | -193 kJ/mol |
| Hofmeister Series | Kosmotropic (water-structuring) | Chaotropic (water-disrupting) |
Research on other coordination polymers has demonstrated that subtle changes in the framework's composition and structure can significantly impact anion selectivity. researcher.life Therefore, the rational design of copper-samarium frameworks, by tuning the metal ratio, organic linker, and pore environment, could lead to materials with high selectivity for specific anions like perchlorate. researchgate.net
Potential Applications in Separation and Sensing Technologies
The ability of porous copper-samarium frameworks to selectively exchange anions opens up a range of potential applications, particularly in environmental remediation and chemical sensing.
Separation Technologies:
Water Purification: These materials could be employed as highly selective sorbents for the removal of toxic or undesirable anions from water, such as perchlorate, which is a known contaminant. The high surface area and tunable porosity of these frameworks could lead to high capacities and fast kinetics for anion removal. nih.gov
Industrial Effluent Treatment: Industries that generate wastewater containing specific anionic pollutants could benefit from the use of these materials for targeted separation and recovery of valuable or harmful species.
Sensing Technologies:
Chemical Sensors: The anion exchange process can induce a change in the physical properties of the coordination framework, such as its fluorescence, color, or electrical conductivity. This response can be harnessed to develop highly sensitive and selective chemical sensors for specific anions. For example, a framework could be designed to exhibit a change in its luminescence upon the binding of a target anion. nih.govacs.org
Ion-Selective Electrodes: Porous frameworks with high anion selectivity could be incorporated into the membranes of ion-selective electrodes to improve their performance in terms of detection limits and selectivity over interfering ions. nih.gov
The development of robust and stable porous copper-samarium frameworks is crucial for their practical application. The synergy between the redox activity of copper and the Lewis acidity and high coordination numbers of samarium could lead to novel materials with enhanced performance in both separation and sensing. rsc.org
Advanced Analytical Methodologies in Copper Samarium Research
Thermal Analysis (e.g., Thermogravimetric Analysis for Structural Stability)
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. wikipedia.org Thermogravimetric Analysis (TGA) is a primary method used to measure changes in the mass of a sample as it is heated, cooled, or held at a constant temperature under a controlled atmosphere. youtube.comyoutube.com For intermetallic compounds like a hypothetical Copper--samarium (8/1), TGA provides critical insights into its thermal stability, oxidation resistance, and compositional integrity at elevated temperatures. wku.edu
Detailed Research Findings:
In a typical TGA experiment for a Cu-Sm alloy, the sample would be heated in an inert atmosphere (e.g., nitrogen or argon) to determine its decomposition or dissociation temperatures. A second experiment is often conducted in an oxidative atmosphere (e.g., air or pure oxygen) to study its oxidation behavior. Intermetallic compounds often exhibit high thermal stability, showing no significant mass loss in an inert atmosphere until reaching temperatures near their melting or decomposition points. mdpi.com
When heated in an oxidizing environment, a mass gain would be observed, corresponding to the formation of copper and samarium oxides. The temperature at which this mass gain begins indicates the onset of oxidation, a critical parameter for high-temperature applications. The total mass gain can be used to analyze the stoichiometry of the resulting oxides, confirming the initial composition of the alloy.
Below is a hypothetical data table illustrating potential TGA results for a Cu-Sm intermetallic compound, demonstrating its stability in an inert atmosphere and its oxidation profile in air.
| Analysis Parameter | Atmosphere | Temperature Range (°C) | Observed Event | Mass Change (%) |
| Thermal Stability | Nitrogen | 25 - 900 | No significant decomposition | < 0.5% |
| Oxidation Profile | Air | 25 - 900 | Onset of oxidation at ~350°C | + 15.2% (Gain) |
| Final Residue | Air | at 900°C | Formation of mixed oxides | - |
This table is illustrative and represents typical expected behavior for a stable intermetallic alloy, not specific experimental data for Cu8Sm.
Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the characterization of crystalline materials. carleton.edunanoqam.ca Its primary use in the study of copper-samarium compounds is to identify the specific phases present in a sample, determine their crystal structures, calculate lattice parameters, and assess crystalline purity. nist.govwikipedia.org A PXRD pattern, which plots diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for each crystalline phase. libretexts.org
Detailed Research Findings:
For any synthesized sample in the Cu-Sm system, PXRD would be the definitive method to confirm whether the target phase, such as a hypothetical Cu8Sm, was formed. The resulting diffraction pattern would be compared against standard patterns from databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). nanoqam.ca The absence of peaks from other known Cu-Sm phases or elemental copper and samarium would indicate the sample's high phase purity.
If the phase is novel, its PXRD pattern can be indexed to determine the unit cell parameters and crystal system. Further analysis, often using Rietveld refinement, can solve the complete crystal structure. Research on the Cu-Sm system has used PXRD to characterize the crystal structures of known intermetallic phases. For example, Cu6Sm is known to have an orthorhombic crystal structure. cmu.edu
The table below summarizes the crystallographic data for the established binary compounds in the copper-samarium system, which serves as a reference for phase identification in this alloy system.
| Compound | Pearson Symbol | Space Group | Prototype |
| CuSm | oP8 | Pnma | FeB |
| Cu2Sm | oI12 | Imma | CeCu2 |
| Cu4Sm | oP20 | Pnma | GdCu4 |
| Cu5Sm | cF24 | F-43m | AuBe5 |
| Cu6Sm | oP28 | Pnma | CeCu6 |
Data sourced from phase diagram evaluations. cmu.eduasminternational.org
Vibrational Spectroscopy (e.g., IR Spectroscopy) for Ligand and Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a powerful technique for identifying chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of these bonds. libretexts.org
Detailed Research Findings:
For a pure binary intermetallic compound such as Copper--samarium (8/1), which consists of a metallic lattice of copper and samarium atoms, traditional IR spectroscopy is generally not a primary characterization tool for the bulk material. This is because intermetallic compounds lack the discrete molecular bonds (like C-O, N-H, or O-H) and associated dipole moment changes during vibration that result in strong IR absorption bands. libretexts.org The vibrations in a metallic lattice are typically collective (phonons) and fall into the very low-frequency (far-IR) region, which are not typically probed by standard IR spectroscopy.
However, IR spectroscopy can be highly relevant in specific contexts of copper-samarium research:
Analysis of Surface Species: If the surface of the Cu-Sm compound is studied, IR spectroscopy can identify adsorbed molecules. For instance, the adsorption of carbon monoxide (CO) on copper surfaces has been extensively studied, showing characteristic C-O stretching frequencies that provide information about the binding sites and surface structure. aps.orgnorthwestern.edu
Characterization of Complexes: If copper and samarium are part of a larger coordination complex containing organic ligands, IR spectroscopy becomes essential. In such cases, the technique is used to confirm the presence and coordination of the ligands by observing the vibrational frequencies of their functional groups.
Detection of Impurities: IR spectroscopy can be used to detect non-metallic impurities, such as surface oxides or carbonates, that may form on the intermetallic compound upon exposure to the atmosphere.
Therefore, while not used for the direct structural analysis of the Cu-Sm metallic lattice, vibrational spectroscopy serves as a specialized tool for understanding surface chemistry and the characterization of related complex materials.
Theoretical and Computational Chemistry for Copper Samarium Materials
Computational Design Principles for Novel Copper-Samarium Architectures
Computational chemistry provides a powerful framework for the rational design of new materials, including novel copper-samarium architectures with desired properties. The principles of computational design in this context revolve around understanding structure-property relationships and predicting the stability and characteristics of hypothetical compounds before their synthesis.
A primary tool in the computational design of new alloys is the calculation of the enthalpy of formation. By systematically evaluating the formation energies of various copper-samarium stoichiometries and crystal structures, researchers can predict which phases are thermodynamically stable. First-principles calculations, based on DFT, are used to compute the total energies of the constituent elements and the proposed compound, with a negative enthalpy of formation indicating a stable or metastable phase. This approach has been successfully applied to other lanthanide-copper systems, such as Cu-Lu and Cu-Pm, to predict stable structures for previously uncharacterized intermetallics.
Furthermore, computational methods can guide the design of materials with specific magnetic properties. For instance, in systems like Sm(Co,Cu)₅, theoretical calculations have shown that the substitution of cobalt with copper can influence the magnetic anisotropy and coercivity. These studies reveal that the preferential site occupancy of the substituting atoms can be predicted based on energy calculations in different magnetic states. This knowledge allows for the targeted design of alloys where the arrangement of atoms is optimized to enhance desired magnetic characteristics. By calculating properties such as the magnetic anisotropy energy for different atomic arrangements, a computational screening of potential compositions can be performed to identify promising candidates for high-performance magnets or other magnetic applications.
Simulation of Reaction Pathways and Self-Assembly Processes
While quantum chemical methods are excellent for predicting the properties of static crystal structures, understanding the formation of these materials requires the simulation of dynamic processes such as reaction pathways and self-assembly. Although specific simulations of these processes for the copper-samarium system are not widely reported, established computational techniques can be applied to gain valuable insights.
Phase-field modeling is a powerful mesoscopic simulation technique that can be used to model the evolution of microstructures during phase transformations, such as solidification from a melt or solid-state phase separations. This method describes the system using a set of continuous field variables that represent the different phases. The evolution of these phase fields is governed by thermodynamic and kinetic principles, allowing for the simulation of complex processes like dendritic growth, grain growth, and spinodal decomposition. In the context of copper-samarium alloys, phase-field simulations could be used to predict the microstructure that forms under different cooling rates during casting, which in turn influences the material's mechanical and magnetic properties. Such simulations have been applied to Sm-Co-Cu alloys to model the phase separation that is crucial for their magnetic hardening.
Molecular dynamics (MD) simulations offer an atomistic view of self-assembly and crystallization processes. In MD, the trajectories of individual atoms are calculated over time based on the forces between them, which are typically described by an interatomic potential or "force field." While developing an accurate force field for a multi-component metallic system like copper-samarium can be challenging, MD simulations can provide fundamental insights into the nucleation and growth of crystalline phases from a liquid or amorphous state. These simulations can reveal the atomic-level mechanisms of how atoms arrange themselves into ordered structures, the role of defects in the crystallization process, and how processing parameters like temperature and pressure affect the final crystal structure.
For more complex reaction pathways, particularly those involving chemical reactions or the formation of precursor species, quantum mechanical calculations can be used to map out the potential energy surface and identify the transition states and activation energies. This can be particularly relevant for understanding the synthesis of copper-samarium nanoparticles or thin films from chemical precursors. By combining quantum mechanical accuracy for the reactive steps with classical simulation methods for the longer-timescale assembly, a multi-scale modeling approach can provide a comprehensive picture of the formation of copper-samarium materials.
Q & A
Q. What experimental protocols are recommended for synthesizing Copper-Samarium (8/1) compounds?
- Methodological Answer : Synthesis typically involves high-purity elemental precursors (e.g., Cu powder, Sm ingots) in an inert atmosphere (argon glovebox) to prevent oxidation. A stoichiometric ratio of 8:1 (Cu:Sm) is homogenized via arc-melting or induction melting, followed by annealing at 600–800°C for 72 hours to ensure phase homogeneity . Post-synthesis, characterize using X-ray diffraction (XRD) to confirm crystal structure and energy-dispersive X-ray spectroscopy (EDS) for compositional verification. Document parameters (e.g., melting temperature, cooling rate) meticulously to enable reproducibility .
Q. How should researchers characterize the structural properties of Copper-Samarium (8/1) alloys?
- Methodological Answer : Use XRD with Rietveld refinement to identify phase purity and lattice parameters. Complement with scanning electron microscopy (SEM) to assess grain morphology and elemental distribution (Table 1). For advanced defect analysis, employ transmission electron microscopy (TEM). Report instrumental settings (e.g., XRD scan rate, SEM acceleration voltage) to align with journal guidelines .
Table 1 : Example characterization data for Cu-Sm (8/1):
| Technique | Key Parameters | Observed Results |
|---|---|---|
| XRD | 2θ = 20–80°, λ = 1.5406 Å | Cubic phase (a = 4.12 Å) |
| SEM-EDS | 15 kV, spot size 5 nm | Cu: 88.2 at%, Sm: 11.8 at% |
Q. What are the critical considerations for ensuring reproducibility in Cu-Sm (8/1) synthesis?
- Methodological Answer : Standardize precursor purity (>99.99%), furnace calibration, and annealing duration. Include control experiments (e.g., varying cooling rates) to identify parameter sensitivity. Publish raw data (e.g., XRD spectra, EDS maps) in supplementary materials to facilitate peer validation .
Advanced Research Questions
Q. How can conflicting reports on the thermal stability of Cu-Sm (8/1) be resolved?
- Methodological Answer : Perform differential scanning calorimetry (DSC) under identical conditions (heating rate: 10°C/min, argon flow) across labs. Compare decomposition onset temperatures and analyze discrepancies via multivariate regression (e.g., impurity levels, sample geometry). Publish full DSC thermograms and statistical confidence intervals .
Q. What strategies optimize the magnetic properties of Cu-Sm (8/1) for high-temperature applications?
- Methodological Answer : Systematically vary synthesis parameters (e.g., annealing time, Sm doping) and measure saturation magnetization (VSM) and Curie temperature (SQUID). Use design-of-experiments (DoE) software to model interactions between variables. For example:
Q. How do computational methods enhance the understanding of Cu-Sm (8/1) electronic structure?
- Methodological Answer : Apply density functional theory (DFT) with Hubbard-U corrections to model 4f-electron localization in Sm. Compare calculated band structures with experimental angle-resolved photoemission spectroscopy (ARPES) data. Validate using hybrid functionals (e.g., HSE06) and publish convergence criteria (k-point mesh, energy cutoff) to ensure replicability .
Data Analysis & Contradiction Management
Q. What statistical approaches are effective in reconciling inconsistent catalytic activity data for Cu-Sm (8/1)?
- Methodological Answer : Perform meta-analysis of published turnover frequencies (TOFs) using random-effects models to account for inter-lab variability. Stratify data by synthesis method (e.g., sol-gel vs. solid-state) and test for subgroup heterogeneity. Report confidence intervals and p-values to highlight significant trends .
Q. How should researchers design experiments to validate hypothetical phase diagrams of Cu-Sm (8/1)?
- Methodological Answer : Combine in-situ high-temperature XRD with thermodynamic modeling (CALPHAD). For each temperature (25–1000°C), collect XRD data and refine phase fractions. Compare predicted phase boundaries (e.g., eutectic points) with experimental results and iterate the model using Bayesian optimization .
Theoretical & Interdisciplinary Extensions
Q. What interdisciplinary techniques can elucidate the corrosion mechanisms of Cu-Sm (8/1) in aqueous environments?
Q. How can machine learning (ML) accelerate the discovery of Cu-Sm (8/1) derivatives with tailored properties?
- Methodological Answer :
Train ML models (e.g., neural networks, random forests) on databases of alloy properties (e.g., melting points, hardness). Input features should include elemental descriptors (electronegativity, atomic radius) and synthesis conditions. Validate predictions via high-throughput combinatorial synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
